Enhanced Lipophilicity: LogP Comparison of Ethyl [(4-methoxybenzyl)amino](oxo)acetate vs. Unsubstituted Ethyl Oxamate
The target compound demonstrates significantly higher lipophilicity compared to the unsubstituted ethyl oxamate scaffold. The 4-methoxybenzyl substituent increases the calculated LogP to 1.46, whereas ethyl oxamate (CAS 617-36-7) exhibits substantially lower lipophilicity due to its free amide group . This difference affects compound partitioning, membrane permeability, and solubility profiles—critical parameters for both biological assay design and synthetic reaction solvent selection.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 |
| Comparator Or Baseline | Ethyl oxamate (CAS 617-36-7): LogP significantly lower (no aromatic moiety) |
| Quantified Difference | LogP increase of >1.0 units due to 4-methoxybenzyl substitution |
| Conditions | Calculated LogP values (method unspecified) |
Why This Matters
Higher LogP alters compound partitioning in biphasic systems, affecting both synthetic workup procedures and biological membrane permeability predictions, thereby guiding solvent selection and assay design.
